molecular formula C11H17BN2O2 B14075289 (2-Methyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

(2-Methyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid

Katalognummer: B14075289
Molekulargewicht: 220.08 g/mol
InChI-Schlüssel: CXDGFABMLKWSSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a piperidine ring in its structure makes it a versatile reagent in various chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using an organolithium reagent, followed by reaction with a boron-containing compound such as trimethyl borate or pinacol boronate ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound under controlled conditions, minimizing the risk of side reactions and impurities.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Uniqueness: (2-Methyl-6-(piperidin-3-yl)pyridin-4-yl)boronic acid is unique due to the presence of both a piperidine ring and a boronic acid group, which allows for diverse reactivity and applications in organic synthesis. Its structure provides a balance of stability and reactivity, making it a valuable reagent in various chemical processes.

Eigenschaften

Molekularformel

C11H17BN2O2

Molekulargewicht

220.08 g/mol

IUPAC-Name

(2-methyl-6-piperidin-3-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C11H17BN2O2/c1-8-5-10(12(15)16)6-11(14-8)9-3-2-4-13-7-9/h5-6,9,13,15-16H,2-4,7H2,1H3

InChI-Schlüssel

CXDGFABMLKWSSH-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=NC(=C1)C2CCCNC2)C)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.